molecular formula C10H11N3O2 B1397931 Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1101120-35-7

Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B1397931
M. Wt: 205.21 g/mol
InChI Key: PEZWWKGGTIYZPN-UHFFFAOYSA-N
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Patent
US09102671B2

Procedure details

A 2 L round bottom flask was charged with ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (I-40) (28.8 g, 140 mmol) and CH3CN (450 mL). The suspension was cooled to 10° C. and BF3.Et2O (26.3 mL, 29.7 g, 209 mmol) was added in one portion. The resulting light slurry was cooled to −15° C. and isopentyl nitrite (28 mL, 24.5 g, 209 mmol) was added at −15 to −10° C. over 5 minutes. The mixture was then warmed to 0° C. and stirred at 0-5° C. over 2 hours and a dark suspension was obtained. Iodine (2.7 g, 11 mmol) and KI (35.1 g, 166 mmol) were added at 0 to 5° C. in portions over 2 minutes. A dark mixture was obtained with gas evolution. The mixture was warmed to 20° C. and stirred at 20° C. over 4 hours. A sample was taken for analysis and HPLC showed consumption of the diazonium intermediate. A solution of sodium thiosulfate pentahydrate (75 g, 302 mmol) in water (450 mL) was added and the mixture was stirred at 20° C. over 5 hours. The mixture was cooled to 0-5° C. and stirred at 0-5° C. over 30 minutes. The slurry was filtered and the solid cake was rinsed with CH3CN/H2O (1:1, 400 mL) and water (400 mL). The solid was air dried over 72 hours to give ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate (I-41) as a red solid. 1H NMR (500 MHz, DMSO-d6) δ 8.64 (d, 1 H), 8.41 (d, 1 H), 8.40 (s, 1 H), 7.39 (dd, 1 H), 4.31 (q, 2 H), 1.34 (t, 3 H).
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
26.3 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
2.7 g
Type
reactant
Reaction Step Four
Name
sodium thiosulfate pentahydrate
Quantity
75 g
Type
reactant
Reaction Step Five
Name
Quantity
450 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][N:5]2[N:8]=[CH:9][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:4]2[CH:3]=1.B(F)(F)F.CCOCC.N(OCCC(C)C)=O.[I:33]I.O.O.O.O.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>O.CC#N>[I:33][C:2]1[CH:7]=[CH:6][N:5]2[N:8]=[CH:9][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:4]2[CH:3]=1 |f:1.2,5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
28.8 g
Type
reactant
Smiles
NC1=CC=2N(C=C1)N=CC2C(=O)OCC
Name
Quantity
450 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
26.3 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
28 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Four
Name
Quantity
2.7 g
Type
reactant
Smiles
II
Step Five
Name
sodium thiosulfate pentahydrate
Quantity
75 g
Type
reactant
Smiles
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirred at 0-5° C. over 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting light slurry was cooled to −15° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then warmed to 0° C.
CUSTOM
Type
CUSTOM
Details
a dark suspension was obtained
CUSTOM
Type
CUSTOM
Details
A dark mixture was obtained with gas evolution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 20° C.
STIRRING
Type
STIRRING
Details
stirred at 20° C. over 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
consumption of the diazonium intermediate
STIRRING
Type
STIRRING
Details
the mixture was stirred at 20° C. over 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
stirred at 0-5° C. over 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the solid cake was rinsed with CH3CN/H2O (1:1, 400 mL) and water (400 mL)
CUSTOM
Type
CUSTOM
Details
dried over 72 hours
Duration
72 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=CC=2N(C=C1)N=CC2C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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